![molecular formula C18H23NO4S B5514444 (3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

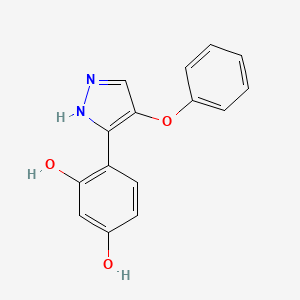

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-component reactions and can include steps like condensation, cyclisation, and acylation. For example, the synthesis of pyrrolidine-2,3-dione derivatives can be achieved through three-component reactions and subsequent reactions with aliphatic amines (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of similar compounds often features a twisted, tetra-substituted pyrrolidine ring. This can be confirmed through techniques like NMR, X-ray diffraction, and high-resolution mass spectrometry, as seen in studies of related pyrrolidine derivatives (Pedroso et al., 2020).

Chemical Reactions and Properties

Pyrrolidine derivatives can undergo various chemical reactions, including acylation, which can be influenced by the presence of Lewis acids (Jones et al., 1990). The presence of different substituents can lead to a variety of reactions and properties.

Physical Properties Analysis

The physical properties of such compounds are closely linked to their molecular structure. The crystal structure can reveal details about the molecular conformation and intermolecular interactions, as seen in studies of similar pyrrolidine derivatives (Pedroso et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives can be varied and complex, often depending on the specific substituents present in the molecule. Studies on related compounds provide insights into their reactivity and potential applications in synthesis (Lu & Shi, 2007).

Wissenschaftliche Forschungsanwendungen

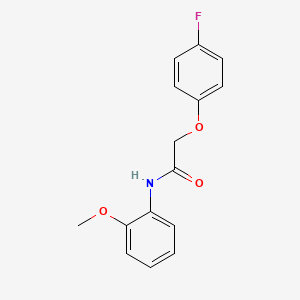

Applications in Organic Synthesis and Medicinal Chemistry

Research in organic synthesis and medicinal chemistry often focuses on the development of novel compounds with potential therapeutic applications. For example, studies on the structural determinants of allosteric modulation at muscarinic acetylcholine receptors highlight the importance of specific chemical modifications for enhancing receptor activity and selectivity (Nawaratne et al., 2010). Similarly, the synthesis and biological evaluation of novel thiazolidinones demonstrate the utility of specific chemical scaffolds for developing compounds with antimicrobial properties (Revanasiddappa & Subrahmanyam, 2009).

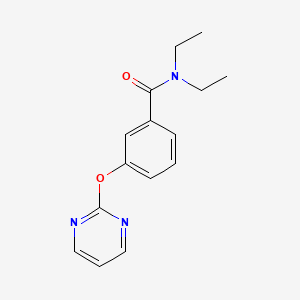

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)

Allosteric modulation of GPCRs represents a significant area of research with implications for drug discovery and development. Studies have shown that compounds like LY2033298 act as allosteric modulators of muscarinic acetylcholine receptors, offering insights into receptor-ligand interactions and the potential for developing targeted therapies (Valant et al., 2012).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a key area of research due to their widespread applications in pharmaceuticals. Techniques such as microwave-assisted Paal–Knorr condensation have been employed to efficiently generate polysubstituted furans, pyrroles, and thiophenes, showcasing the versatility of heterocyclic chemistries in generating bioactive molecules (Minetto et al., 2005).

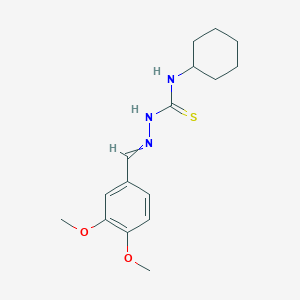

Antimicrobial and Antimycobacterial Activity

The development of compounds with antimicrobial and antimycobacterial activities remains a priority in combating infectious diseases. Research on nicotinic acid hydrazide derivatives has revealed promising antimicrobial properties, highlighting the potential for chemical modifications to enhance biological activity (Sidhaye et al., 2011).

Eigenschaften

IUPAC Name |

(3S,4R)-1-[2-(cyclopropylmethylsulfanyl)acetyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-23-14-4-2-3-13(7-14)15-8-19(9-16(15)18(21)22)17(20)11-24-10-12-5-6-12/h2-4,7,12,15-16H,5-6,8-11H2,1H3,(H,21,22)/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFYDWUHLXKRTL-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)CSCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)CSCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)

![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)

![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)